4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWOAXAEXKGAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is an organic compound with a benzodioxole ring and a benzoic acid moiety. It features a sulfamoyl group attached to a benzene ring via a methylene bridge derived from the benzodioxole structure. The molecular formula is C15H13NO6S and it has a molecular weight of approximately 345.37 g/mol.
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. The sulfamoyl group can undergo nucleophilic substitution reactions, and the carboxylic acid group can participate in esterification or amidation reactions. The benzodioxole structure may allow for electrophilic aromatic substitution due to the electron-donating nature of the methylene bridge.
Potential Biological Activities
This compound has potential applications in pharmacology. The sulfamoyl group is known for its role in various therapeutic agents, especially those targeting bacterial infections. Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties, but further research is needed to fully elucidate its biological mechanisms and efficacy.
Synthesis
The synthesis of this compound typically involves several steps, but the specific methods may vary based on reagents and conditions used in laboratory settings.
Potential Applications
this compound has potential applications in areas that require anti-inflammatory and antimicrobial agents. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Research may focus on its binding affinity to biological targets, such as enzymes or receptors involved in inflammation or infection pathways. In vitro studies using cell lines or animal models could provide insights into its mechanism of action and therapeutic potential.
Structural Similarities
Several compounds share structural similarities with this compound:
- 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid contains an amino group instead of sulfamoyl.
- N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide features a thiol group and different substituents.
- 3-[1,3-benzodioxol-5-ylmethyl(methyl)sulfamoyl]-N-(3,4-dihydro-2H... has a more complex structure with additional functional groups.
Mechanism of Action
The mechanism of action of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sulfamoyl Benzoic Acid Analogues: Binding Affinity and Selectivity
provides a direct comparison between 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid (referred to as compound 4 in the study) and its structural analogue compound 3 , where the sulfamoyl group is replaced by a sulfur atom. Key findings include:
| Compound | Structure Modifications | Binding Affinity (ΔG, kcal/mol) | Selectivity Index |
|---|---|---|---|
| 3 | Sulfur atom instead of sulfamoyl group | -7.94 | Moderate |
| 4 | Sulfamoyl group with benzodioxole substituent | -8.53 | High |
Molecular modeling revealed that the sulfamoyl group in compound 4 enhances binding affinity by forming additional hydrogen bonds with the target receptor, likely due to the electronegative oxygen and nitrogen atoms. The benzodioxole moiety further stabilizes the interaction via hydrophobic and van der Waals forces. This resulted in compound 4 exhibiting subnanomolar agonist activity, surpassing compound 3 in both potency and selectivity .
Sulfonamide and Sulfonic Acid Derivatives
- 4-tert-Butylbenzenesulfonamide (): This compound shares the sulfonamide functional group but lacks the benzoic acid and benzodioxole components.
- 2-Phenylbenzimidazole-5-sulfonic Acid (): A sulfonic acid derivative with a benzimidazole core. The sulfonic acid group (SO₃H) is more acidic and polar than the sulfamoyl group (SO₂NH₂), which may limit membrane permeability in biological systems.
Benzodioxole-Containing Analogues
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (): Retains the benzodioxole ring but replaces the sulfamoyl benzoic acid with a ketone and methylamino group. This structural divergence eliminates sulfamoyl-mediated hydrogen bonding, likely reducing target affinity.
Computational and Experimental Validation
The superior binding affinity of This compound was validated using molecular docking tools such as AutoDock Vina (), which predicted a ΔG of -8.53 kcal/mol. The software’s scoring function and multithreading capabilities enabled rapid and accurate assessment of ligand-receptor interactions, corroborating experimental agonist activity data .
Biological Activity
4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a sulfamoyl group and a benzoic acid derivative. Its molecular formula is with a molecular weight of 367.39 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H17N2O7S |
| Molecular Weight | 367.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ123456789 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. It has been shown to influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .
1. Antioxidant Activity
Research indicates that derivatives of benzoic acid exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress .
2. Antimicrobial Properties
Studies have demonstrated that similar compounds possess antimicrobial activities against various pathogens. The sulfamoyl group is known for enhancing the antibacterial efficacy of benzoic acid derivatives, suggesting potential applications in treating infections.
3. Antiproliferative Effects
The compound has shown promise in inhibiting cell proliferation in cancer models. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Protein Degradation : A study highlighted that compounds similar to this compound significantly activated cathepsins B and L, leading to enhanced proteasomal activity in human fibroblasts .
- Antimicrobial Activity : Another study reported that related benzoic acid derivatives exhibited substantial antimicrobial activity against resistant strains of bacteria, indicating their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}benzoic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions involving sulfonamide coupling. For example, a reported synthesis involves reacting ethyl 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}benzoate with biphenyl-4-sulfonyl chloride in the presence of pyridine, followed by hydrolysis using lithium hydroxide monohydrate to yield the final benzoic acid derivative. Intermediate characterization relies on -NMR, -NMR, and HRMS for structural confirmation .
Q. How can spectral techniques (e.g., NMR, IR) be optimized to resolve structural ambiguities in sulfamoyl benzoic acid derivatives?
- Methodology : High-resolution NMR (600 MHz or higher) with - HSQC and HMBC experiments is critical for assigning proton and carbon environments. IR spectroscopy identifies functional groups like sulfonamide (S=O stretching at 1150–1350 cm) and carboxylic acid (O-H stretching at 2500–3300 cm). Discrepancies in peak assignments require computational validation via density functional theory (DFT) .
Q. What computational tools are suitable for preliminary molecular docking studies of this compound?
- Methodology : AutoDock Vina is recommended for docking due to its improved scoring function and parallel processing capabilities. Grid maps are auto-generated to target binding pockets (e.g., enzyme active sites), and results are clustered using root-mean-square deviation (RMSD) thresholds <2.0 Å to prioritize high-probability binding modes .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing side reactions?
- Methodology : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine intermediate) and use anhydrous conditions to suppress hydrolysis. Catalytic additives like dimethylaminopyridine (DMAP) enhance sulfonamide coupling efficiency. Post-reaction purification via preparative HPLC with a C18 column and 0.1% TFA/ACN gradient improves purity (>98%) .
Q. What strategies are effective for resolving contradictions between experimental and computational binding affinity data?
- Methodology : Cross-validate docking results (AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility. If experimental IC values conflict with docking scores, re-evaluate force field parameters or incorporate solvation/entropic effects using MM-PBSA/GBSA calculations. Experimental validation via isothermal titration calorimetry (ITC) provides direct binding thermodynamics .
Q. How can structure-activity relationships (SARs) be established for derivatives of this compound targeting specific enzymes (e.g., 5-lipoxygenase)?
- Methodology : Synthesize analogs with modifications to the benzodioxole or sulfamoyl groups. Test inhibitory activity using enzyme assays (e.g., spectrophotometric monitoring of 5-LOX product formation at 234 nm). Correlate activity trends with steric/electronic descriptors (Hammett σ, molar refractivity) derived from quantum mechanical calculations (Gaussian 16) .
Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Crystals are grown via slow evaporation from DMSO/EtOH mixtures. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software. If twinning occurs, SHELXPRO’s twin refinement module resolves overlapping reflections .
Data Analysis & Validation
Q. How should researchers address discrepancies in quantum mechanical (QM) and spectroscopic data for this compound?
- Methodology : Reconcile DFT-optimized geometries (B3LYP/6-311++G(d,p)) with experimental NMR shifts using linear regression. Deviations >0.5 ppm for or >5 ppm for suggest conformational flexibility; perform relaxed potential energy surface (PES) scans to identify low-energy conformers .
Q. What statistical methods are appropriate for analyzing biological replicate data in dose-response studies?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (variable slope, four-parameter model). Report IC values with 95% confidence intervals. Outliers are identified via Grubbs’ test (α=0.05) and excluded only if justified mechanistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
